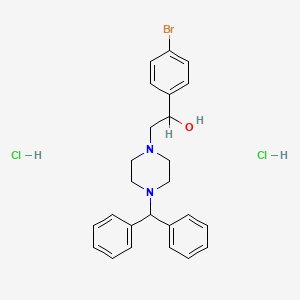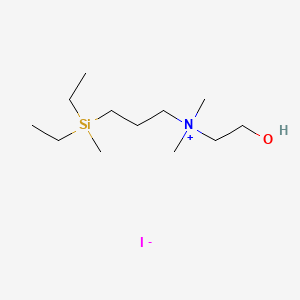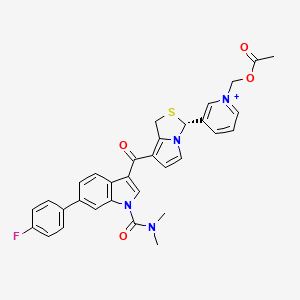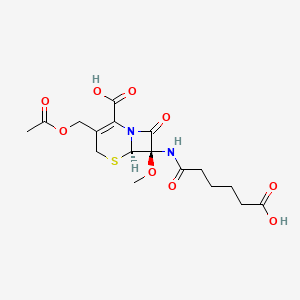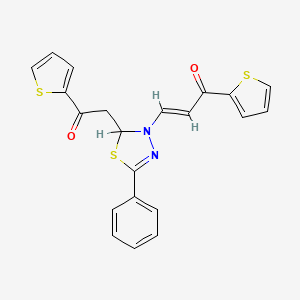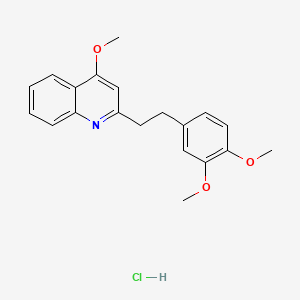
Galipine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galipine hydrochloride is a chemical compound with the molecular formula C20H22ClNO3. It is known for its diverse applications in scientific research and industry. The compound is characterized by its unique structure, which includes a quinoline ring substituted with methoxy and dimethoxyphenyl groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Galipine hydrochloride typically involves the reaction of 2-(2-(3,4-dimethoxyphenyl)ethyl)-4-methoxyquinoline with hydrochloric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency. The process involves the use of advanced chromatographic techniques to separate and purify the compound from reaction mixtures .
化学反応の分析
Types of Reactions
Galipine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium periodate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or alkyl groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and material science .
科学的研究の応用
Galipine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing
作用機序
The mechanism of action of Galipine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Lycorine hydrochloride: Another compound with anticancer properties, derived from Amaryllidaceae plants.
Gabapentin: A structural analogue of gamma-aminobutyric acid (GABA), used in the treatment of neuropathic pain.
Uniqueness of Galipine Hydrochloride
This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds .
特性
CAS番号 |
6056-62-8 |
|---|---|
分子式 |
C20H22ClNO3 |
分子量 |
359.8 g/mol |
IUPAC名 |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline;hydrochloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-22-18-11-9-14(12-20(18)24-3)8-10-15-13-19(23-2)16-6-4-5-7-17(16)21-15;/h4-7,9,11-13H,8,10H2,1-3H3;1H |
InChIキー |
LZWOWJFTYQZUEN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCC2=NC3=CC=CC=C3C(=C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


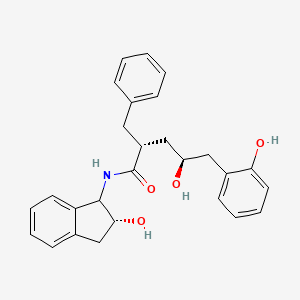

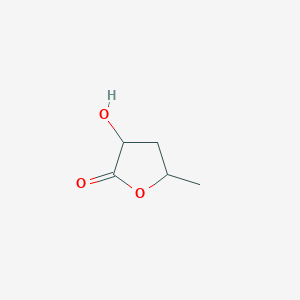
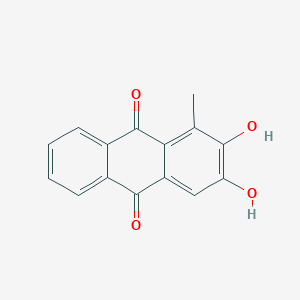
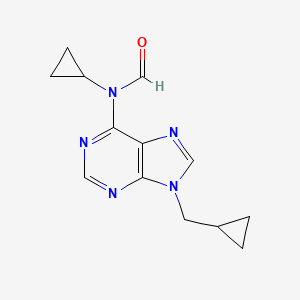

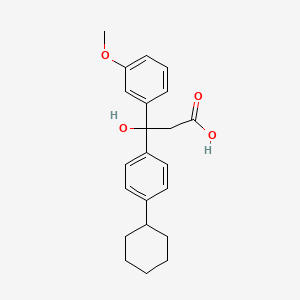
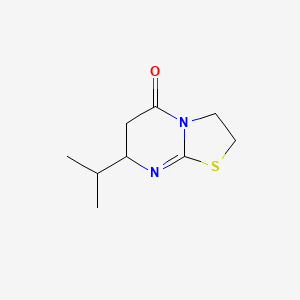
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
